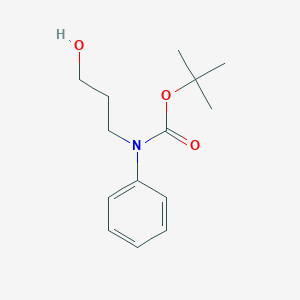
tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique chemical structure, which includes a tert-butyl group, a hydroxypropyl group, and a phenyl group attached to a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(3-hydroxypropyl)-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The oxidation of the hydroxypropyl group can lead to the formation of a ketone or aldehyde.
Reduction: The reduction of the carbamate moiety can yield an amine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring, such as nitro (NO2) or bromo (Br) groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate involves its interaction with specific molecular targets in the body. The compound can act as an inhibitor of certain enzymes, preventing them from catalyzing their respective reactions. This inhibition can occur through the formation of a covalent bond between the carbamate moiety and the active site of the enzyme, leading to a decrease in enzyme activity. The hydroxypropyl and phenyl groups can also interact with other molecular targets, such as receptors and proteins, through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate can be compared with other similar compounds, such as:
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: This compound has an additional hydroxyl group on the propyl chain, which can lead to different chemical reactivity and biological activity.
Tert-butyl N-(3-hydroxypropyl)carbamate: Lacks the phenyl group, which can affect its overall stability and interactions with molecular targets.
Tert-butyl N-phenylcarbamate: Lacks the hydroxypropyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxypropyl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h4-6,8-9,16H,7,10-11H2,1-3H3 |
InChI-Schlüssel |
XSVHXQLAYYQIJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCCO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid](/img/structure/B13555944.png)
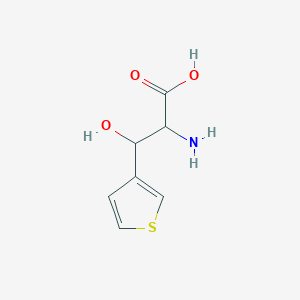
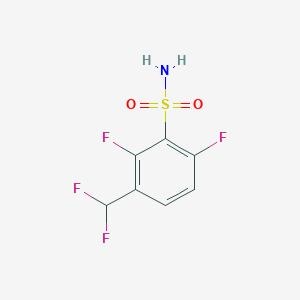
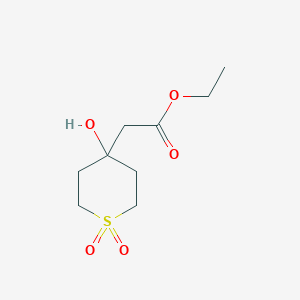

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)

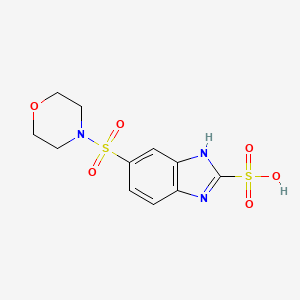
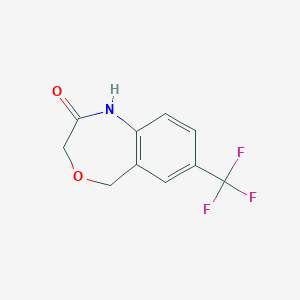
![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)

